ANGIOGENIN (108-123)
Description
Properties
CAS No. |
112173-48-5 |
|---|---|
Molecular Formula |
C83H132N26O24 |
Molecular Weight |
1878.127 |
InChI |
InChI=1S/C83H132N26O24/c1-9-44(8)66(78(129)103-52(33-45-17-11-10-12-18-45)72(123)97-48(19-13-27-92-82(87)88)69(120)99-50(20-14-28-93-83(89)90)79(130)109-30-16-22-59(109)81(132)133)107-75(126)57(39-110)105-70(121)49(24-25-60(85)111)98-74(125)55(36-64(116)117)102-71(122)51(31-41(2)3)101-73(124)53(34-46-37-91-40-95-46)104-77(128)65(43(6)7)106-76(127)58-21-15-29-108(58)80(131)56(32-42(4)5)96-62(113)38-94-68(119)54(35-61(86)112)100-67(118)47(84)23-26-63(114)115/h10-12,17-18,37,40-44,47-59,65-66,110H,9,13-16,19-36,38-39,84H2,1-8H3,(H2,85,111)(H2,86,112)(H,91,95)(H,94,119)(H,96,113)(H,97,123)(H,98,125)(H,99,120)(H,100,118)(H,101,124)(H,102,122)(H,103,129)(H,104,128)(H,105,121)(H,106,127)(H,107,126)(H,114,115)(H,116,117)(H,132,133)(H4,87,88,92)(H4,89,90,93)/t44-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,65-,66-/m0/s1 |
InChI Key |
SLPUTWRGWJPLQC-OHUKJTBKSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N2CCCC2C(=O)O)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C(C(C)C)NC(=O)C4CCCN4C(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)N |
Origin of Product |
United States |
Structural and Biochemical Characteristics of Angiogenin 108 123
Amino Acid Sequence Representation and C-Terminal Derivation
Angiogenin (B13778026) (108-123) is a peptide sequence comprising 16 amino acids, derived from residues 108 through 123 of the human angiogenin protein. The full human angiogenin protein consists of 147 amino acids. The C-terminal region of angiogenin, particularly residues around the 116-123 range, is known to adopt an alpha-helical conformation that can influence the protein's enzymatic activity by partially occluding the substrate-binding site.
Table 1: Amino Acid Sequence of Angiogenin (108-123)
| Fragment Name | Amino Acid Sequence | Residue Range | Source of Information |
| Angiogenin (108-123) | ENGLPVHLDQSIFRRP | 108-123 | medchemexpress.comqyaobio.comfishersci.nlhongtide.compeptide.comrealgenelabs.comdrugbank.com |
Ribonucleolytic Activity of Angiogenin (108-123)
The Angiogenin (108-123) fragment is not characterized by its own ribonucleolytic activity but rather by its influence on the enzymatic and biological functions of the full angiogenin protein.
The Angiogenin (108-123) fragment is recognized for its capacity to inhibit both the enzymatic and biological activities of full-length angiogenin medchemexpress.comhongtide.compeptide.com. Specifically, it has been demonstrated to inhibit the degradation of tRNA catalyzed by angiogenin, yielding an apparent inhibition constant (Ki) of approximately 278 μM medchemexpress.com. This inhibitory action suggests that the C-terminal peptide region may interfere with the substrate binding or catalytic mechanism of the parent protein. The full angiogenin protein itself exhibits significantly lower ribonucleolytic activity compared to RNase A, partly due to the inhibitory conformation adopted by its C-terminal tail, which occludes the active site biorxiv.orgumassmed.edu. The fragment, being part of this region, contributes to this modulatory effect.
As the Angiogenin (108-123) fragment does not possess intrinsic enzymatic activity, it does not directly cleave RNA substrates. The ribonucleolytic mechanism of the full angiogenin protein involves cleavage of tRNA molecules, primarily within the anticodon loop, to generate tRNA-derived stress-induced fragments (tiRNAs) biorxiv.orgnih.govfrontiersin.org. This cleavage is thought to play a role in translational regulation and stress responses. The precise molecular mechanism by which the Angiogenin (108-123) fragment inhibits this process is not fully elucidated but is understood to involve interference with the interaction between angiogenin and its RNA substrates or its regulatory partners.
Table 2: Functional Site Comparison: Full Angiogenin vs. Angiogenin (108-123)
| Feature | Full Angiogenin (1-147) | Angiogenin (108-123) Fragment | Presence in Fragment | Role in Full Angiogenin |
| Catalytic Triad | His13, Lys40, His114 | Absent | No | Essential for ribonucleolytic activity drugbank.comatlasgeneticsoncology.orgnih.govfrontiersin.orgplos.orgfrontiersin.orgbiosyn.commdpi.comsinobiological.comrndsystems.comgenecards.org |
| Nuclear Localization Signal (NLS) | Residues 31-35 (IMRRRGL) | Absent | No | Mediates nuclear import for rRNA transcription atlasgeneticsoncology.orgplos.orgbiosyn.comnih.govoup.com |
| Ribonucleolytic Activity | Present (weak) | Absent | No | Cleaves tRNA, rRNA, etc. biorxiv.orgnih.govfrontiersin.org |
| Inhibitory Activity | N/A | Present | Yes | Inhibits full Angiogenin's enzymatic and biological activities medchemexpress.comhongtide.compeptide.com |
Table 3: Inhibitory Effects of Angiogenin (108-123) on Angiogenin Activity
| Activity Measured | Angiogenin (108-123) Effect | Apparent Ki | Reference |
| tRNA degradation by Angiogenin | Inhibition | 278 μM | medchemexpress.com |
| Enzymatic activity of Angiogenin | Inhibition | Not specified | medchemexpress.comhongtide.compeptide.com |
| Biological activities of Angiogenin | Inhibition | Not specified | medchemexpress.comhongtide.compeptide.com |
Compound List:
Angiogenin (108-123)
Human Angiogenin (ANG)
Ribonuclease A (RNase A)
Molecular and Cellular Mechanisms of Angiogenin 108 123 Action
Direct Interactions with Cellular Components
The biological activity of Angiogenin (B13778026) (108-123) is initiated through its direct binding to specific molecules on and within the cell. These interactions are critical for its function in promoting processes like neovascularization. nih.gov
A primary target for angiogenin is the surface of endothelial cells. nih.govnih.gov Research has identified actin as a key binding partner for angiogenin on the exterior of these cells. qyaobio.comfrontiersin.orgrndsystems.com This interaction is considered a crucial step in angiogenin-induced neovascularization. nih.govnih.gov The binding of angiogenin to cell-surface actin can initiate a cascade of events, including the activation of cell-associated protease systems that degrade the basement membrane and extracellular matrix, which is a necessary step for cell invasion and migration. nih.govmdpi.com This interaction allows angiogenin to be endocytosed, or brought into the cell, and subsequently translocated to the nucleus. elabscience.com
Angiogenin directly interacts with actin, a ubiquitous protein essential for cell structure and motility. smolecule.comfrontiersin.org This interaction is multifaceted, affecting both the monomeric (G-actin) and filamentous (F-actin) forms of the protein, which in turn alters the dynamics of the cell's cytoskeleton. nih.govmdpi.comnih.gov
Contrary to some earlier hypotheses, recent studies have demonstrated that angiogenin does not promote but rather inhibits the polymerization of globular actin (G-actin) into filaments. nih.govnih.govnih.gov When present in a solution of G-actin, angiogenin hinders the formation of filaments that would typically occur. nih.gov It is suggested that angiogenin achieves this by sequestering G-actin monomers. nih.gov This inhibition of polymerization is a key mechanism by which angiogenin can cause significant changes to the cellular cytoskeleton. nih.govmdpi.com
While it inhibits the formation of new actin filaments, angiogenin has a distinct effect on pre-existing filamentous actin (F-actin). When angiogenin is added to F-actin, it binds to the filaments and can be co-precipitated, indicating a stable interaction. nih.gov This binding does not cause depolymerization but instead results in a visible straightening and stiffening of the actin filaments. nih.govsmolecule.com The increase in mechanical stiffness of F-actin can have profound effects on cell structure, function, and tissue morphogenesis. nih.gov
Table 1: Summary of Angiogenin's Interaction with Actin
| Actin Form | Interaction with Angiogenin | Observed Effect | Reference |
|---|---|---|---|
| G-Actin | Binds to and sequesters G-actin monomers. | Inhibition of polymerization. | nih.govnih.gov |
| F-Actin | Binds to pre-formed actin filaments. | Increased filament stiffness and straightening. | nih.govsmolecule.com |
Binding to Actin Filaments
Impact on Cell Morphology and Motility
The interactions of angiogenin with actin on the cell surface and within the cytoskeleton have direct consequences for cell shape and movement. The peptide is known to induce changes in cell morphology and motility, which are critical for the process of angiogenesis. smolecule.com By inhibiting G-actin polymerization and stiffening F-actin filaments, angiogenin alters the mechanical properties of the cytoskeleton, which is a key determinant of cell structure and function. nih.govmdpi.com Furthermore, the binding of angiogenin to cell-surface actin can activate proteases that degrade the extracellular matrix, a process essential for facilitating cell migration and invasion during the formation of new blood vessels. nih.gov
Modulation of Intracellular Processes
Beyond its effects on the cytoskeleton, angiogenin modulates several key intracellular processes. After binding to the cell surface, angiogenin can be transported into the cell and accumulate in the nucleus, where it has been shown to stimulate the transcription of ribosomal RNA (rRNA), thereby promoting cell growth. qyaobio.comnih.gov Under conditions of cellular stress, angiogenin can move to the cytoplasm and cleave transfer RNA (tRNA), which leads to a reduction in protein synthesis. qyaobio.com Additionally, extracellular angiogenin can trigger a variety of intracellular signaling pathways, including the ERK1/2 and PI3K/Akt pathways, which are involved in promoting cell growth and differentiation. mdpi.comoup.com
Table 2: Overview of Intracellular Processes Modulated by Angiogenin
| Intracellular Process | Mechanism/Effect | Cellular Outcome | Reference |
|---|---|---|---|
| rRNA Transcription | Translocates to the nucleolus and binds to the rRNA gene promoter. | Increased rRNA synthesis, promoting cell proliferation. | qyaobio.comnih.gov |
| Signal Transduction | Activates pathways such as ERK1/2 and PI3K/Akt. | Promotion of cell growth and differentiation. | mdpi.comoup.com |
| Plasmin Generation | Activates the plasminogen activator system at the cell surface. | Degradation of extracellular matrix, enabling cell migration. | nih.govmdpi.com |
| tRNA Hydrolysis | Cleaves tRNA molecules in the cytoplasm under stress conditions. | Reduced protein synthesis, part of a cellular stress response. | qyaobio.com |
Table 3: List of Mentioned Compounds
| Compound Name | |
|---|---|
| Angiogenin (108-123) | |
| G-actin | |
| F-actin | |
| ERK1/2 | |
| PI3K/Akt | |
| Plasmin | |
| Plasminogen | |
| tRNA |
Influence on Gene Expression Pathways
The parent Angiogenin protein is a potent modulator of gene expression, acting through several distinct mechanisms. Upon entering a target cell, Angiogenin can translocate to the nucleus. biosyn.com Once in the nucleus, it has been shown to bind to a specific CT-rich sequence in the upstream region of ribosomal DNA (rDNA), known as the angiogenin binding element (ABE), leading to an enhancement of ribosomal RNA (rRNA) transcription. wikipedia.org This process is fundamental for protein synthesis and cell growth.
Angiogenin also influences gene expression at the post-transcriptional level. As a ribonuclease, ANG can cleave transfer RNA (tRNA) molecules to generate smaller fragments called tRNA-derived stress-induced RNAs (tiRNAs). nih.gov These tiRNAs are not merely degradation products but are bioactive molecules that can regulate gene expression and translation, thereby affecting processes like cell proliferation. nih.gov
Furthermore, Angiogenin can induce epigenetic modifications. For instance, in breast cancer studies, the expression of full-length Angiogenin was linked to the hypomethylation of the Matrix Metalloproteinase-2 (MMP2) gene, which resulted in its increased expression. nih.gov Research involving Kaposi's sarcoma-associated herpesvirus has demonstrated that the C-terminal region of Angiogenin, specifically amino acids 104-123, is crucial for its interaction with the tumor suppressor p53. asm.org This interaction is significant as p53 is a master transcriptional regulator of numerous genes involved in cell cycle arrest and apoptosis, including p21 and Bax. asm.org Disruption of this interaction leads to an increase in the expression of these p53-target genes. asm.org
Table 1: Gene Expression Pathways Influenced by Angiogenin
| Pathway/Process | Affected Molecules | Outcome of ANG Action | Reference |
|---|---|---|---|
| rRNA Transcription | Ribosomal DNA (rDNA) | Enhanced transcription of rRNA | wikipedia.orgresearchgate.net |
| Post-transcriptional Regulation | Transfer RNA (tRNA) | Generation of tiRNAs that modulate translation | nih.gov |
| Epigenetic Modification | MMP2 Gene | Hypomethylation leading to increased expression | nih.gov |
| p53-mediated Transcription | p21, Bax | ANG interaction with p53 suppresses their expression | asm.org |
Role in Apoptosis Regulation
Angiogenin is characterized as a factor that promotes cell survival by inhibiting apoptosis (programmed cell death). nih.govoup.com Its anti-apoptotic functions are mediated through its influence on major signaling pathways and its interaction with key regulatory proteins. The C-terminal region containing the 108-123 fragment plays a pivotal role in these anti-survival mechanisms. asm.org
A critical study revealed that the C-terminal region of Angiogenin (residues 104-123) directly interacts with the tumor suppressor protein p53. asm.org This interaction is a key mechanism by which Angiogenin exerts its anti-apoptotic effects. When Angiogenin is silenced or its interaction with p53 is disrupted, a cascade of pro-apoptotic events is initiated. This includes the upregulation of the p53 protein itself and its downstream targets, the pro-apoptotic proteins p21 and Bax. asm.org
Furthermore, the disruption of the Angiogenin-p53 axis leads to the downregulation of Bcl-2, a primary anti-apoptotic protein. asm.org The Bcl-2 family of proteins are central regulators of the intrinsic apoptotic pathway, and a decrease in Bcl-2 levels shifts the cellular balance towards cell death. This shift culminates in the increased cleavage and activation of caspase-3, an executioner caspase that carries out the final steps of apoptosis. wikipedia.orgasm.org
The full-length Angiogenin protein is also known to activate pro-survival signaling pathways, including the NF-κB and the PI3K/Akt/mTOR pathways. oup.comnih.gov These pathways lead to the expression of survival genes and the inhibition of apoptotic components. The interaction of the 108-123 region with key regulators like p53 represents a direct and crucial link in Angiogenin's broader function as a cell survival factor. asm.org
Table 2: Angiogenin (108-123) Region's Role in Apoptosis Regulation
| Apoptotic Molecule | Effect of ANG (104-123) Interaction | Consequence of Disruption | Reference |
|---|---|---|---|
| p53 | Interaction/Sequestration | Increased levels and activity of p53 | asm.org |
| Bcl-2 | Maintained/Upregulated expression | Downregulation of Bcl-2 | asm.org |
| Bax | Suppressed expression | Induction of Bax | asm.org |
| Caspase-3 | Inhibition of cleavage | Increased cleavage and activation | asm.org |
Biological Functions of Angiogenin 108 123 in Physiological and Pathological Contexts
Angiogenesis and Neovascularization
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in development, tissue repair, and disease states like cancer. Angiogenin (B13778026) is a well-established inducer of this process.
The full Angiogenin protein is recognized as a potent stimulator of angiogenesis, interacting with endothelial and smooth muscle cells to promote cellular responses such as migration and the formation of tubular structures biosyn.comnih.govwikipedia.org. It achieves this, in part, by interacting with endothelial cell-surface actin, facilitating the degradation of the basement membrane and extracellular matrix, thereby enabling endothelial cell migration biosyn.comwikipedia.orgmdpi.com.
Regarding the Angiogenin (108-123) peptide, findings suggest a dual role or context-dependent activity. One study indicates that Angiogenin (108-123), along with other C-terminal synthetic peptides, can significantly decrease angiogenin-induced neovascularization biosyn.com. Conversely, other research posits that the Angiogenin (108-123) peptide sequence retains significant biological activity that contributes to promoting endothelial cell function and neovascularization smolecule.com. These findings highlight the complex regulatory role this fragment may play in the angiogenic cascade.
The full Angiogenin protein has been proposed as a permissive factor for angiogenesis induced by other growth factors, such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) nih.gov. Blocking Angiogenin's activity can render these other factors less effective in promoting neovascularization nih.gov.
Direct evidence specifically detailing the Angiogenin (108-123) peptide's function as a permissive factor for other angiogenic stimuli is not extensively detailed in the provided literature. Given the finding that the fragment may decrease angiogenin-induced neovascularization biosyn.com, its role as a permissive factor in this context would be unlikely.
Angiogenesis is fundamental to effective tissue repair and wound healing smolecule.com. Angiogenin has been shown to promote wound closure and enhance angiogenic activity in experimental settings mdpi.com. While direct studies focusing solely on the Angiogenin (108-123) fragment in tissue repair are limited, its association with promoting endothelial cell function smolecule.com suggests an indirect role in processes requiring vascularization, such as tissue regeneration. Furthermore, a related peptide, Angiogenin (108-122), has been identified as a potential therapeutic agent for fibrotic and inflammatory diseases, conditions often involving complex tissue repair mechanisms medchemexpress.com.
Impact on Cellular Proliferation
Angiogenin plays a role in regulating cell proliferation. The full protein is known to induce the proliferation of endothelial cells, smooth muscle cells, and tumor cells biosyn.comnih.govwikipedia.orgnih.gov. Nuclear translocation of Angiogenin is associated with increased rRNA transcription, which is essential for ribosome biogenesis and subsequent cell proliferation nih.govmdpi.com.
The Angiogenin (108-123) peptide is understood to contribute to the promotion of endothelial cell function smolecule.com, which encompasses proliferative capabilities. Its involvement in cellular processes that support angiogenesis implies a role in the proliferation of relevant cell types.
Influence on Cellular Migration and Invasion
Cellular migration and invasion are critical steps in angiogenesis and tissue remodeling. Angiogenin facilitates these processes by interacting with cellular actin, leading to the degradation of the extracellular matrix (ECM) and basement membrane biosyn.comwikipedia.orgmdpi.com. This action allows endothelial cells to move through tissues and form new vessels.
Contributions to Neuroprotection Mechanisms
Angiogenin has been implicated in neurodegenerative diseases and possesses neuroprotective properties nih.govqyaobio.comnih.govfrontiersin.org. In motor neurons, Angiogenin can stimulate neurite outgrowth and pathfinding. Furthermore, wild-type Angiogenin has demonstrated the ability to protect motor neurons from hypoxia-induced cell death, a function that is diminished or absent in certain Angiogenin mutants associated with amyotrophic lateral sclerosis (ALS) nih.gov. Recombinant Angiogenin has also shown efficacy in reducing mortality in animal models of ALS and Parkinson's disease frontiersin.org.
The peptide Angiogenin (108-122), a closely related sequence, has been identified as a potential therapeutic agent for neurodegenerative diseases medchemexpress.com. This suggests that the C-terminal region, including the 108-123 sequence, may play a role in the neuroprotective functions of Angiogenin.
Angiogenin (108-123): Involvement in Stress Response Pathways
Angiogenin (ANG), a secreted ribonuclease, plays a significant role in cellular adaptation and survival under various stress conditions nih.govnih.gov. Upon encountering cellular stress, such as oxidative stress, hypoxia, or starvation, ANG translocates from the nucleus to the cytoplasm nih.govnih.govunina.itmdpi.combiorxiv.org. In the cytoplasm, ANG cleaves transfer RNA (tRNA) molecules, primarily at the anticodon loop or 3'-CCA termini, generating tRNA-derived small RNAs (tiRNAs) nih.govunina.itmdpi.combiorxiv.orgoup.compnas.orgbiorxiv.orgbiorxiv.org. These tiRNAs are crucial for reprogramming cellular protein synthesis by suppressing global protein translation while selectively enhancing the expression of pro-survival genes, thereby promoting cellular resilience and energy conservation nih.govnih.govunina.itmdpi.combiorxiv.orgbiorxiv.org. This process is often associated with the formation of cytoplasmic stress granules (SGs), which sequester untranslated mRNAs and contribute to cellular protection nih.govunina.it. Recent research indicates that the cytosolic ribosome acts as an activator for angiogenin's tRNA cleavage function during stress biorxiv.orgebi.ac.ukumassmed.edu.
The specific peptide sequence Angiogenin (108-123), which corresponds to the C-terminal region of the angiogenin protein, has been identified as a modulator of angiogenin's biological and enzymatic activities hongtide.comnih.gov. Studies have demonstrated that synthetic peptides derived from this C-terminal segment, including Angiogenin (108-123), function as inhibitors of full-length angiogenin's actions hongtide.comnih.gov.
Key findings regarding the involvement of Angiogenin (108-123) in stress response pathways highlight its role as a negative regulator:
Inhibition of tRNA Cleavage: The peptide Angiogenin (108-123) has been shown to inhibit the nuclease activity of angiogenin when tRNA serves as the substrate nih.gov. This directly impacts the generation of tiRNAs, a central mechanism in the cellular stress response.
Modulation of Protein Synthesis Regulation: In cell-free systems, Angiogenin (108-123) was found to transiently abolish the inhibition of protein synthesis that is normally induced by angiogenin's cleavage of reticulocyte RNA nih.gov. This suggests a direct interference with angiogenin's role in translational reprogramming under stress conditions.
Attenuation of Angiogenic Effects: While angiogenin is known for its angiogenic role, its activity can be influenced by stress. The peptide Angiogenin (108-123) has been observed to significantly decrease the neovascularization elicited by angiogenin in an in vivo assay nih.gov, indirectly linking its inhibitory function to stress-related contexts where angiogenesis might be modulated.
These findings collectively position Angiogenin (108-123) as a crucial modulator that can dampen the stress-response-related activities of the full angiogenin protein, particularly its enzymatic function in tRNA cleavage and subsequent effects on protein synthesis and angiogenesis.
Research Findings on Angiogenin (108-123) in Stress Response Modulation
| Angiogenin Activity Affected | Stress Context (Implied/Tested) | Effect of Angiogenin (108-123) | Research Finding |
| tRNA Cleavage (Nuclease Activity) | In vitro (tRNA substrate) | Inhibition | The peptide inhibits angiogenin's enzymatic activity on tRNA nih.gov. |
| Protein Synthesis Inhibition | Cell-free system | Transient Abolishment of Inhibition | Angiogenin (108-123) transiently reversed angiogenin-induced protein synthesis inhibition, which is linked to RNA cleavage nih.gov. |
| Angiogenesis Induction (Stress-related) | In vivo assay | Significant Decrease | The peptide significantly reduced the neovascularization induced by angiogenin nih.gov. |
Specific Protein Protein Interactions of Angiogenin 108 123
Interactions with Viral Proteins
The C-terminal region of angiogenin (B13778026), specifically the peptide spanning amino acids 104-123, has been implicated in interactions with viral proteins, most notably the Kaposi's Sarcoma-Associated Herpesvirus (KSHV) Latency-Associated Nuclear Antigen (LANA-1) nih.gov. KSHV infection and the expression of LANA-1 are known to upregulate angiogenin (ANG) nih.govasm.orgnih.gov. Studies have demonstrated that LANA-1 and ANG colocalize and coimmunoprecipitate within cells infected with KSHV, indicating a direct physical association nih.govasm.org. This interaction between LANA-1 and ANG has been observed to occur independently of the KSHV genome and other viral proteins nih.govasm.org. Furthermore, the specific region of angiogenin from amino acids 104 to 123 has been identified as being involved in these interactions with LANA-1 nih.gov. Angiogenin is considered necessary for KSHV latency, contributing to anti-apoptosis and angiogenesis within infected cells nih.gov. The complex formed between ANG and LANA-1, along with the tumor suppressor protein p53, may play a role in maintaining KSHV-infected cell survival and preserving the virus in a latent state, potentially by influencing p53 pathways and holding p53 in an inactivated state within the nucleus mdpi.com.
Interactions with Key Regulatory Proteins
Angiogenin, and by extension its C-terminal fragment, engages in significant interactions with the tumor suppressor protein p53 nih.govnih.gov. Research indicates that the C-terminal region of angiogenin (amino acids 104-123) is involved in binding to p53 nih.gov. Angiogenin has been shown to inhibit the DNA-binding activity of p53, and conversely, silencing angiogenin leads to an increase in p53's ability to bind to its consensus DNA sequences nih.gov. Mechanistically, angiogenin expression has been observed to inhibit the phosphorylation of p53 at serine 15, a critical step for p53 stabilization and activation nih.govnih.gov. This inhibition of phosphorylation by angiogenin promotes an increased interaction between p53 and its negative regulator, MDM2 nih.gov. Consequently, angiogenin appears to facilitate the inhibition of p53's tumor-suppressive functions, thereby promoting anti-apoptotic pathways and enhancing cell survival nih.gov. Angiogenin expression has also been linked to the blocking of pro-apoptotic proteins like Bax and p21, while simultaneously inducing the expression of the anti-apoptotic protein Bcl-2 nih.gov.
Angiogenin also associates with MDM2, a key E3 ubiquitin ligase that negatively regulates p53 stability and function nih.govnih.govnih.gov. Studies have shown that angiogenin coimmunoprecipitates with MDM2 nih.gov. The interaction between angiogenin and MDM2 is further elucidated by the observation that angiogenin's inhibition of p53 phosphorylation at serine 15 leads to enhanced p53-MDM2 complex formation nih.gov. This increased association between p53 and MDM2, influenced by angiogenin, results in augmented ubiquitination of p53, a process that targets p53 for proteasomal degradation nih.govnih.gov. Therefore, angiogenin's interaction with MDM2 contributes to the destabilization and inactivation of p53, promoting cellular survival.
Interactions with Full-Length Angiogenin Protein
The Angiogenin (108-123) peptide fragment has been characterized as an inhibitor of the enzymatic and biological activities of full-length angiogenin medchemexpress.com. Specifically, this C-terminal segment of angiogenin can inhibit the initial rate of tRNA degradation catalyzed by full-length angiogenin in a concentration-dependent manner, exhibiting an apparent Ki value of 278 μM medchemexpress.com. The fragment also effectively inhibits the nuclease activity of angiogenin when tRNA serves as the substrate medchemexpress.com. Beyond its enzymatic inhibition, Angiogenin (108-123) has demonstrated the capacity to significantly decrease neovascularization induced by full-length angiogenin in the chick chorioallantoic membrane assay, underscoring its role in modulating angiogenin's broader biological functions medchemexpress.com.
Section 5.3.2: Inhibition of Full-Length Angiogenin-Induced Neovascularization by Angiogenin (108-123)
Angiogenin (ANG) is a potent stimulator of angiogenesis, a critical process for blood vessel formation in both physiological and pathological contexts, such as tumor growth qyaobio.comwikipedia.orgfrontiersin.orgnih.gov. It exerts its pro-angiogenic effects through various mechanisms, including interactions with endothelial cells, activation of signaling pathways, and stimulation of ribosomal RNA transcription wikipedia.orgfrontiersin.orgnih.govnih.gov. However, specific peptide fragments derived from Angiogenin itself have been identified that can modulate or inhibit these activities. The C-terminal peptide fragment, Angiogenin (108-123), has been characterized for its ability to counteract the pro-angiogenic actions of the full-length protein.
Mechanisms of Inhibition
Research has demonstrated that synthetic peptides corresponding to the C-terminal region of Angiogenin, including Angiogenin (108-123), can inhibit both the enzymatic and biological activities of the full-length protein medchemexpress.comnih.govhongtide.comtargetmol.com. This inhibitory effect is multifaceted, impacting Angiogenin's ribonucleolytic activity and its capacity to induce neovascularization.
One key aspect of Angiogenin's function is its ribonucleolytic activity, where it cleaves cellular RNA, particularly tRNA, which can influence protein synthesis and cellular responses medchemexpress.combiorxiv.orgbiorxiv.org. Studies have shown that Angiogenin (108-123) acts as an inhibitor of this nuclease activity. Specifically, the peptide inhibits the initial rate of tRNA degradation catalyzed by Angiogenin in a concentration-dependent manner, yielding an apparent inhibition constant (Ki) of 278 μM medchemexpress.com. This indicates a direct interference with Angiogenin's enzymatic machinery.
Furthermore, Angiogenin (108-123) has been shown to significantly decrease the neovascularization elicited by full-length Angiogenin in established in vivo models. In the chick chorioallantoic membrane (CAM) assay, a standard model for assessing angiogenic potential, the administration of Angiogenin (108-123) demonstrably reduced the formation of new blood vessels induced by Angiogenin medchemexpress.comnih.gov. This finding highlights the peptide's capacity to antagonize Angiogenin's primary biological function.
Structurally, the C-terminal tail of free Angiogenin, encompassing residues 116-123, is known to fold into a short α-helix that partially obstructs the substrate binding site. This conformational feature contributes to the relatively weak enzymatic activity of the isolated protein biorxiv.orgbiorxiv.org. It is plausible that the peptide fragment Angiogenin (108-123) mimics or interferes with this regulatory mechanism, thereby inhibiting the full-length protein's interaction with its substrates or cellular targets.
Research Findings and Data
The inhibitory effects of Angiogenin (108-123) have been quantified in terms of its impact on Angiogenin's enzymatic activity.
| Activity Measured | Inhibitor | Substrate | Apparent Ki Value | Reference |
| tRNA Degradation Inhibition | Angiogenin (108-123) | tRNA | 278 μM | medchemexpress.com |
In addition to enzymatic inhibition, experimental studies using the chick chorioallantoic membrane (CAM) assay have qualitatively demonstrated that Angiogenin (108-123) "significantly decreases neovascularization elicited by angiogenin" medchemexpress.comnih.gov. While specific quantitative data (e.g., percentage reduction) from these CAM assays are not detailed in the provided snippets, the consistent observation of a significant inhibitory effect underscores the peptide's anti-angiogenic potential when antagonizing full-length Angiogenin.
Compound List:
Angiogenin (108-123)
Angiogenin (full-length)
Methodological Approaches in Angiogenin 108 123 Research
Peptide Synthesis Techniques
The production of Angiogenin (B13778026) (108-123) for research purposes relies on established peptide synthesis methodologies. The primary techniques employed are Solid-Phase Peptide Synthesis (SPPS) and Recombinant DNA Technology.
Solid-Phase Peptide Synthesis Methodologies
Solid-Phase Peptide Synthesis (SPPS) is a widely adopted method for producing Angiogenin (108-123) smolecule.comsmolecule.comhongtide.comchemscene.comusbio.net. This technique involves the stepwise assembly of amino acids onto a solid support, typically a resin bead. Each amino acid is sequentially coupled to the growing peptide chain, with intervening deprotection steps. This process allows for precise control over the amino acid sequence and facilitates the purification of the final peptide product. SPPS is advantageous for its ability to produce high-purity peptides and allows for the incorporation of various modifications if needed. The Angiogenin (108-123) peptide sequence is Glu-Asn-Gly-Leu-Pro-Val-His-Leu-Asp-Gln-Ser-Ile-Phe-Arg-Arg-Pro hongtide.comusbio.netfishersci.nl. Following synthesis, purification is commonly achieved using High-Performance Liquid Chromatography (HPLC) to ensure the desired purity for biological studies smolecule.com.
Recombinant DNA Technology for Peptide Production
An alternative approach to synthesizing Angiogenin (108-123) is through recombinant DNA technology. This method involves inserting the gene sequence encoding angiogenin into an expression vector, which is then introduced into host cells, such as bacteria (e.g., Escherichia coli) or yeast smolecule.comnih.gov. These host cells then express the protein, which can be subsequently purified. While this method can yield large quantities of protein, it is often used for the full-length protein. For specific peptide fragments like Angiogenin (108-123), direct chemical synthesis via SPPS is generally more common and efficient. However, recombinant production of the full-length angiogenin has been optimized, for example, by replacing rare codons in E. coli to enhance expression nih.gov.
In Vitro Experimental Models
The biological functions and activities of Angiogenin (108-123) are primarily investigated using in vitro experimental models. These models allow for controlled observation of cellular responses and biochemical interactions.
Endothelial Cell Culture Systems
Endothelial cells are central to the study of angiogenesis, and Angiogenin (108-123) is known to interact with them nih.govqyaobio.comprospecbio.com. Endothelial cell culture systems are employed to assess the peptide's effects on key angiogenic processes. These systems allow researchers to study how Angiogenin (108-123) influences endothelial cell proliferation, migration, and the formation of new blood vessel-like structures (tubulogenesis) nih.govprospecbio.commdpi.com. Studies often utilize primary human umbilical vein endothelial cells (HUVECs) or various established endothelial cell lines, such as HUVECs, to evaluate the peptide's angiogenic potential mdpi.comahajournals.org. These models are critical for understanding the mechanisms by which Angiogenin (108-123) promotes neovascularization nih.govqyaobio.com.
Cell Line Models for Proliferation and Migration Studies
Beyond specific endothelial cell cultures, a broader range of cell line models are utilized to investigate the effects of Angiogenin (108-123) on cell proliferation and migration. Cancer cell lines, such as glioblastoma (A172) and neuroblastoma (d-SH-SY5Y) cell lines, have been used to assess the peptide's potential as an anti-angiogenic agent mdpi.com. HeLa cells have also been employed to study ANG-interacting proteins and the peptide's role in cytoskeleton organization and cell migration nih.gov. These studies often involve assays like MTT assays for proliferation and wound-healing or transwell assays for migration, providing quantitative data on the peptide's cellular effects nih.govnih.govnih.gov. Research has demonstrated that Angiogenin (108-123) can optimize stress fiber assembly and focal adhesion formation, thereby enhancing cell migration nih.gov.
Biochemical Assays for Ribonucleolytic Activity Assessment
A key characteristic of angiogenin, including its peptide fragments, is its ribonucleolytic activity, albeit significantly weaker than that of pancreatic RNase A nih.govnih.govrcsb.org. Biochemical assays are performed to characterize and quantify this enzymatic activity. These assays typically involve using RNA substrates, such as tRNA or specific fluorogenic RNA substrates, to measure the rate of RNA cleavage nih.govmedchemexpress.com. Kinetic parameters, like kcat/KM, are determined under varying conditions, such as pH and salt concentration, to understand the enzyme's catalytic properties nih.gov. For instance, the ribonucleolytic activity of angiogenin is highly sensitive to sodium (Na+) concentration, with a decrease in Na+ leading to a significant increase in catalytic efficiency nih.gov. Studies have also shown that Angiogenin (108-123) can inhibit the ribonucleolytic activity of full-length angiogenin medchemexpress.com.
In Vivo Experimental Models
Animal Models for Angiogenesis Assessment
In vivo models are crucial for evaluating the physiological effects of Angiogenin (108-123), particularly its role in neovascularization. The chick chorioallantoic membrane (CAM) assay serves as a well-established model for assessing angiogenic and anti-angiogenic properties. Research utilizing this model has demonstrated that the Angiogenin Fragment (108-123) can significantly decrease the neovascularization induced by the full angiogenin protein nih.govmedchemexpress.comapp17.com. This finding suggests that the C-terminal fragment of angiogenin possesses inhibitory activity against angiogenesis. The CAM assay is a relatively quick, cost-effective, and technically straightforward method for observing angiogenesis in a living system, bridging the gap between in vitro studies and more complex animal models thermofisher.commdpi.com.
Table 1: Angiogenin Fragment (108-123) in Angiogenesis Assessment
| Model System | Observed Effect of Angiogenin (108-123) | Key Findings | Reference(s) |
| Chick Chorioallantoic Membrane (CAM) Assay | Decreased neovascularization when co-administered with angiogenin. | The fragment inhibits the angiogenic activity of full-length angiogenin, suggesting an anti-angiogenic role. | nih.govmedchemexpress.comapp17.com |
Neurodegenerative Disease Models
While research specifically investigating the in vivo effects of the Angiogenin (108-123) fragment in neurodegenerative disease models is limited in the reviewed literature, the full angiogenin protein (ANG) and mutations in the ANG gene have been strongly implicated in neurodegenerative conditions such as Amyotrophic Lateral Sclerosis (ALS) and Parkinson's Disease (PD). Studies using animal models for these diseases have explored the therapeutic potential of recombinant angiogenin.
Amyotrophic Lateral Sclerosis (ALS): In vivo studies in mouse models of ALS, such as the SOD1G93A transgenic mouse, have indicated that administration of recombinant human angiogenin (huANG) can lead to significant improvements. These include a reduction in mortality, an extension of lifespan, and improved motor function nih.govfrontiersin.orgnih.govfrontiersin.orgaginganddisease.org. Angiogenin is recognized for its neuroprotective capabilities in ALS, acting via paracrine signaling mechanisms where it is secreted by motoneurons and taken up by astrocytes to mediate protection aginganddisease.orgjneurosci.org. The protein is involved in cellular stress responses and protein homeostasis, and its presence is associated with better muscle regeneration and vascularization in ALS models nih.gov.
Parkinson's Disease (PD): Research in animal models of Parkinson's disease has also highlighted the potential role of angiogenin. Studies have shown that recombinant angiogenin can reduce mortality in mouse models of PD nih.govfrontiersin.org. Furthermore, angiogenin has demonstrated neuroprotective effects in in vitro models of PD, where it has been shown to protect against neuronal death plos.org. Genetic studies have also suggested an association between ANG gene variants and an increased risk for PD plos.orgnih.gov.
Table 2: Summary of Angiogenin's Role in Neurodegenerative Disease Animal Models (Focus on Full Protein)
| Disease Model | Observed Effect of Angiogenin (Full Protein) | Key Findings/Mechanism | Reference(s) |
| ALS (e.g., SOD1G93A mice) | Reduced mortality, extended lifespan, improved motor function. | Neuroprotective; acts via paracrine signaling involving astrocytes; involved in stress response and protein homeostasis; promotes muscle regeneration. | nih.govfrontiersin.orgnih.govfrontiersin.orgaginganddisease.org |
| Parkinson's Disease (PD) | Reduced mortality; neuroprotective effects observed in in vitro models. | Potential neuroprotective factor; genetic variants associated with increased PD risk. | nih.govfrontiersin.orgplos.org |
Compound List:
ANGIOGENIN (108-123)
Research Implications and Future Directions for Angiogenin 108 123
Angiogenin (B13778026) (108-123) as a Research Tool for Angiogenin Pathway Elucidation
Angiogenin (108-123) serves as a crucial research tool for dissecting the complex pathways orchestrated by the full-length angiogenin protein. Notably, this peptide fragment has been demonstrated to inhibit both the enzymatic and biological activities of angiogenin medchemexpress.com, hongtide.com. This inhibitory capacity allows researchers to probe the specific roles of angiogenin in cellular processes such as angiogenesis, cell proliferation, and migration by blocking its endogenous activity. For instance, studies using Angiogenin (108-123) have shown its ability to decrease neovascularization in the chick chorioallantoic membrane assay, a standard model for assessing angiogenic potential medchemexpress.com. Furthermore, its interaction with actin filaments, a known mechanism through which angiogenin influences cell morphology and motility, can be studied in isolation using this peptide smolecule.com, atlasgeneticsoncology.org. By employing Angiogenin (108-123) as an antagonist or modulator, scientists can elucidate the downstream signaling cascades and molecular interactions that define the angiogenin pathway, contributing to a deeper understanding of its physiological and pathological functions.
Potential for Therapeutic Target Identification
The distinct inhibitory properties of Angiogenin (108-123) position it as a significant candidate for informing therapeutic target identification, particularly in diseases where aberrant angiogenesis plays a central role.
Angiogenesis is a critical process in the development and progression of numerous diseases, most notably cancer, where it fuels tumor growth and metastasis nih.gov, nih.gov. Angiogenin itself is implicated in promoting tumor angiogenesis by activating endothelial cells and facilitating the formation of new blood vessels wikipedia.org. The capacity of Angiogenin (108-123) to inhibit these pro-angiogenic activities suggests its potential as a lead compound for developing therapeutic agents aimed at suppressing pathological angiogenesis. Strategies could involve designing small molecules or peptide mimetics that replicate the inhibitory action of Angiogenin (108-123), thereby blocking excessive blood vessel formation in conditions like cancer or age-related macular degeneration smolecule.com. Understanding how this fragment interferes with angiogenin's interaction with cellular targets, such as actin, could guide the development of more specific and potent anti-angiogenic therapies.
Angiogenin has also been implicated in neurodegenerative diseases, with loss-of-function mutations in the ANG gene linked to conditions such as Amyotrophic Lateral Sclerosis (ALS) and Parkinson's disease (PD) nih.gov, mdpi.com, nih.gov. Angiogenin is expressed in the central nervous system and plays a role in neuronal survival and development nih.gov, frontiersin.org. While the full protein is considered neuroprotective, the specific role of the Angiogenin (108-123) fragment in these contexts is an area of ongoing exploration. Its ability to inhibit angiogenin's activity could be leveraged to study the precise mechanisms by which angiogenin dysfunction contributes to neurodegeneration. For example, researchers might investigate whether modulating the activity of angiogenin via this peptide fragment can rescue neuronal cells from stress-induced damage or alter disease progression in relevant models. The complex interplay between angiogenin, RNA metabolism, and neuronal health in neurodegenerative disorders presents a fertile ground for investigating the specific contributions of peptide fragments like Angiogenin (108-123).
Development of Angiogenin (108-123) as a Biomarker Candidate
The dysregulation of Angiogenin (ANG) levels has been observed in various disease states, suggesting its potential as a biomarker nih.gov. Studies have indicated that elevated serum concentrations of the full-length angiogenin are associated with several types of cancer, including colorectal cancer, acute myeloid leukemia, multiple myeloma, and myelodysplastic syndromes, as well as heart failure nih.gov, nih.gov. While current research primarily focuses on the full protein, the specific activities and presence of fragments like Angiogenin (108-123) could also be investigated for their utility as diagnostic or prognostic markers. Its role in inhibiting angiogenin's functions might correlate with disease states where angiogenin activity is either suppressed or dysregulated. Future research could explore the detection and quantification of Angiogenin (108-123) in biological fluids to assess its potential as a specific biomarker for certain conditions.
Unexplored Functions and Mechanisms of Angiogenin (108-123)
Despite significant progress, the complete functional repertoire and precise molecular mechanisms of Angiogenin (108-123) remain areas ripe for further investigation. While its inhibitory role on angiogenin's angiogenic and enzymatic activities is established, its specific interactions and downstream effects in various cellular contexts are not fully elucidated. For instance, its interaction with actin filaments influences cellular morphology and motility, but the nuances of this interaction and its consequences in different cell types require deeper exploration smolecule.com. Furthermore, angiogenin itself has been linked to broader functions, including cellular stress response, stem cell regulation, and even antimicrobial activities raineslab.com. The specific contribution of the Angiogenin (108-123) fragment to these diverse functions, or its potential to exert novel, independent activities, remains largely unexplored. Investigating its precise binding affinities, cellular uptake mechanisms, and downstream signaling pathways in various cellular models could uncover new roles and therapeutic opportunities.
Key Compounds and Their Roles
| Compound Name | Primary Role/Context in Article |
| Angiogenin (108-123) | Inhibitory peptide fragment of Angiogenin; research tool for pathway elucidation; potential therapeutic lead for anti-angiogenesis; potential biomarker candidate. |
| Angiogenin (ANG) | Potent angiogenic factor; involved in cell proliferation, survival, migration, and invasion; linked to cancer and neurodegenerative diseases. |
| Actin | Cellular protein that Angiogenin (108-123) interacts with, influencing cellular morphology and motility. |
| Vascular Endothelial Growth Factor (VEGF) | A key angiogenic factor; Angiogenin can act as a permissive factor for VEGF-induced angiogenesis. |
Data Tables
Table 1: Key Properties and Activities of Angiogenin (108-123)
| Property/Activity | Description | Source(s) |
| Sequence | ENGLPVHLDQSIFRRP | hongtide.com, elabscience.com |
| Molecular Weight | ~1878.1 Da | hongtide.com, elabscience.com |
| Primary Function | Inhibits enzymatic and biological activities of Angiogenin | medchemexpress.com, hongtide.com |
| Angiogenic Modulation | Decreases neovascularization in chick chorioallantoic membrane assay | medchemexpress.com |
| Ribonucleolytic Activity | Reduced compared to full-length Angiogenin, but retains some capacity | smolecule.com |
| Cellular Interaction | Interacts with actin filaments | smolecule.com, atlasgeneticsoncology.org |
| Therapeutic Potential | Basis for developing inhibitors of Angiogenin | medchemexpress.com, qyaobio.com |
Table 2: Angiogenin (ANG) as a Biomarker Candidate (Full Protein Context)
| Disease State | Serum/Plasma ANG Level | Significance | Source(s) |
| Colorectal Cancer | Higher | Significantly higher than healthy controls | nih.gov |
| Acute Myeloid Leukemia | Higher | Significantly higher than healthy controls | nih.gov |
| Multiple Myeloma | Higher | Significantly higher than healthy controls | nih.gov |
| Myelodysplastic Syndromes | Higher | Significantly higher than healthy controls | nih.gov |
| Heart Failure | Higher | Significantly higher than healthy controls | nih.gov |
| Malignant Tumours (General) | Elevated | Potential diagnostic marker | nih.gov |
Q & A
Q. What frameworks ensure rigorous reporting of ANGIOGENIN (108-123) studies for reproducibility?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
